molecular formula C12H14O3 B12559034 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- CAS No. 171230-53-8

2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-

Cat. No.: B12559034
CAS No.: 171230-53-8
M. Wt: 206.24 g/mol
InChI Key: WESGCSPEVZMPOR-JTQLQIEISA-N
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Description

2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dihydrofuranone ring substituted with a 3-methoxyphenylmethyl group at the 4-position. The (4S)- configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-keto ester, in the presence of an acid catalyst. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C)

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents such as toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-4-[(4-methoxyphenyl)methyl]-, (4S)-
  • 2(3H)-Furanone, dihydro-4-[(3-hydroxyphenyl)methyl]-, (4S)-
  • 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)ethyl]-, (4S)-

Uniqueness

2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenylmethyl group at the 4-position and the (4S)- configuration contribute to its distinct properties compared to other similar compounds.

Properties

CAS No.

171230-53-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4S)-4-[(3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3/t10-/m0/s1

InChI Key

WESGCSPEVZMPOR-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H]2CC(=O)OC2

Canonical SMILES

COC1=CC=CC(=C1)CC2CC(=O)OC2

Origin of Product

United States

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